molecular formula C15H16N6 B6632858 N-(2,3-dihydro-1H-isoindol-5-ylmethyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-amine

N-(2,3-dihydro-1H-isoindol-5-ylmethyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-amine

Cat. No.: B6632858
M. Wt: 280.33 g/mol
InChI Key: VYTRIIMCIAFIAJ-UHFFFAOYSA-N
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Description

N-(2,3-dihydro-1H-isoindol-5-ylmethyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-amine is a synthetic compound belonging to the class of triazolopyrazine derivatives. These compounds are of significant interest in medicinal chemistry due to their potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties . The unique structure of this compound, featuring both isoindoline and triazolopyrazine moieties, contributes to its diverse pharmacological profile.

Properties

IUPAC Name

N-(2,3-dihydro-1H-isoindol-5-ylmethyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N6/c1-10-19-20-15-14(17-4-5-21(10)15)18-7-11-2-3-12-8-16-9-13(12)6-11/h2-6,16H,7-9H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYTRIIMCIAFIAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C2N1C=CN=C2NCC3=CC4=C(CNC4)C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dihydro-1H-isoindol-5-ylmethyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-amine typically involves multi-step organic reactions. One common synthetic route includes:

Industrial Production Methods

For industrial-scale production, the process is optimized for yield and purity. This often involves:

    Batch Reactors: For precise control over reaction conditions.

    Continuous Flow Reactors: To enhance efficiency and scalability.

    Purification Techniques: Such as recrystallization and chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dihydro-1H-isoindol-5-ylmethyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-amine undergoes various chemical reactions, including:

    Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Typically with reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the triazolopyrazine ring, often using halogenated reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenated reagents like bromine in the presence of a base.

Major Products

    Oxidation: Leads to the formation of corresponding N-oxides.

    Reduction: Produces reduced derivatives with altered pharmacological properties.

    Substitution: Results in various substituted triazolopyrazine derivatives with potential biological activities.

Scientific Research Applications

N-(2,3-dihydro-1H-isoindol-5-ylmethyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-amine has been extensively studied for its applications in:

Mechanism of Action

The compound exerts its effects primarily through the inhibition of kinases such as c-Met and VEGFR-2. These kinases are involved in cell proliferation and angiogenesis, making the compound effective in inhibiting tumor growth and metastasis. The molecular docking studies suggest that the compound binds to the active sites of these kinases, thereby blocking their activity and downstream signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    Foretinib: Another c-Met/VEGFR-2 inhibitor with a similar mechanism of action.

    Cabozantinib: Known for its dual inhibition of c-Met and VEGFR-2, used in cancer therapy.

    Crizotinib: Primarily an ALK inhibitor but also targets c-Met.

Uniqueness

N-(2,3-dihydro-1H-isoindol-5-ylmethyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-amine stands out due to its unique structural features that confer high specificity and potency against its targets. Its dual inhibition mechanism and low toxicity profile make it a promising candidate for further development in cancer therapy .

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